An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dibromobenzoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the bromine substituents provide reactive handles for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromobenzoic acid, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics.
Physicochemical Properties
The physical and chemical properties of 2,5-Dibromobenzoic acid are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 610-71-9 | [1][2] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |
| Molecular Weight | 279.91 g/mol | [1][2] |
| Appearance | White to off-white or yellow to orange powder/crystal | [1] |
| Melting Point | 156-159 °C | [1][3] |
| Boiling Point | 344.6 ± 32.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 2.46 ± 0.10 (Predicted) | [1] |
Spectroscopic and Computational Data
| Property | Value | Reference(s) |
| Refractive Index | 1.4970 (Estimate) | [1] |
| LogP (Octanol-Water) | 3.310 | [4] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)Br | [1] |
| InChI | InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | [1] |
Chemical Reactivity and Applications
2,5-Dibromobenzoic acid is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two bromine atoms and the carboxylic acid group.
The bromine atoms can be selectively functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of substituted benzoic acid derivatives. The carboxylic acid group can undergo standard transformations such as esterification and amidation.
This trifunctional nature makes 2,5-Dibromobenzoic acid a key starting material in the synthesis of biologically active molecules. It is used as an intermediate in the preparation of benzo[c]chromenone and benzo[c]chromene derivatives, which have shown potential as estrogen β-receptor-selective agonists.[1] Furthermore, it is a crucial component in the synthesis of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, which are being investigated for their therapeutic potential in various diseases.[1]
Experimental Protocols
Synthesis of 2,5-Dibromobenzoic Acid
A common method for the synthesis of 2,5-Dibromobenzoic acid involves the bromination of o-bromobenzoic acid.
Materials:
-
o-Bromobenzoic acid
-
Sodium bromide (NaBr)
-
Sodium periodate (NaIO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Water
-
Ice
Procedure:
-
Prepare a solution of sodium periodate (4.3 g, 19.9 mmol) in a mixture of 30 mL of water and 18 mL of acetic acid.[1]
-
In a reaction flask, add o-bromobenzoic acid (10 g, 49.7 mmol) and sodium bromide (5.1 g, 49.7 mmol) to the prepared sodium periodate solution.[1]
-
Heat the reaction mixture to 30°C.[1]
-
Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the reaction mixture.[1]
-
After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[1]
-
Collect the solid product by filtration.[1]
-
Wash the filter cake several times with cold water.[1]
-
The resulting 2,5-dibromobenzoic acid can be further purified by crystallization from water or ethanol.[1]
Suzuki-Miyaura Coupling of 2,5-Dibromobenzoic Acid (Representative Protocol)
This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.
Materials:
-
2,5-Dibromobenzoic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 2,5-Dibromobenzoic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 2,5-Dibromobenzoic Acid (Representative Protocol)
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
2,5-Dibromobenzoic acid derivative (e.g., methyl 2,5-dibromobenzoate)
-
Amine (e.g., a primary or secondary amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).
-
Add the base (1.5-2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the anhydrous solvent, followed by the 2,5-dibromobenzoic acid derivative (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-120°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Synthesis Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving 2,5-Dibromobenzoic acid.
Caption: Synthetic routes to an aminopyridine-based JNK inhibitor from 2,5-Dibromobenzoic acid.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
2,5-Dibromobenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a dry, well-ventilated place.
Conclusion
2,5-Dibromobenzoic acid is a highly functionalized and synthetically versatile molecule with significant applications in the development of new pharmaceuticals. Its ability to undergo selective cross-coupling reactions at its bromine-substituted positions makes it an invaluable starting material for the synthesis of complex, biologically active compounds such as JNK inhibitors and estrogen receptor modulators. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the use of 2,5-Dibromobenzoic acid in their synthetic endeavors.
References
- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]






